molecular formula C10H14ClNO B12973974 (R)-2-(1-Aminobutyl)-6-chlorophenol

(R)-2-(1-Aminobutyl)-6-chlorophenol

Cat. No.: B12973974
M. Wt: 199.68 g/mol
InChI Key: WQUXAJWABCMCGQ-SECBINFHSA-N
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Description

(R)-2-(1-Aminobutyl)-6-chlorophenol is a synthetic, chiral small molecule characterized by a phenolic ring substituted with a chloro group at the 6-position and a 1-aminobutyl chain at the 2-position in the (R) configuration. This structure classifies it among chlorophenols, a category of compounds frequently utilized in industrial and research settings, particularly as intermediates in the synthesis of more complex molecules . The presence of both the amino and phenolic functional groups on a chiral scaffold makes it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry, especially in the development of receptor-targeted ligands . The specific research applications for (R)-2-(1-Aminobutyl)-6-chlorophenol are derived from its molecular features. The 6-chloro-phenol motif is a recognized structural element in pharmacologically active compounds, notably within the 1-phenylbenzazepine class of molecules, which are investigated as ligands for dopamine D1-like receptors . The chiral 1-aminobutyl side chain may contribute to stereoselective interactions with biological targets, potentially influencing receptor binding affinity and selectivity. Consequently, this compound is of significant value in neuroscience and pharmacology research for the development and study of novel neuroactive compounds. Its mechanism of action is anticipated to be highly specific, potentially involving the modulation of G-protein-coupled receptor (GPCR) signaling pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers should handle this compound with appropriate precautions, as structural analogues like aminochlorophenols have been associated with cytotoxic effects in experimental models, which may involve bioactivation by enzymes such as peroxidases .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-[(1R)-1-aminobutyl]-6-chlorophenol

InChI

InChI=1S/C10H14ClNO/c1-2-4-9(12)7-5-3-6-8(11)10(7)13/h3,5-6,9,13H,2,4,12H2,1H3/t9-/m1/s1

InChI Key

WQUXAJWABCMCGQ-SECBINFHSA-N

Isomeric SMILES

CCC[C@H](C1=C(C(=CC=C1)Cl)O)N

Canonical SMILES

CCCC(C1=C(C(=CC=C1)Cl)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminobutyl)-6-chlorophenol can be achieved through several synthetic routes. One common method involves the reaction of 6-chlorophenol with ®-1-aminobutane under specific conditions. The reaction typically requires a base, such as sodium hydroxide, to deprotonate the phenol group, allowing it to react with the amine group of ®-1-aminobutane. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-Aminobutyl)-6-chlorophenol may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the production of the desired ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminobutyl)-6-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that (R)-2-(1-Aminobutyl)-6-chlorophenol exhibits notable biological activities similar to other chlorophenols. Its potential applications include:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Investigated for its role in modulating inflammatory pathways.
  • Analgesic Properties : Potential use in pain management therapies.

Medicinal Chemistry Applications

In medicinal chemistry, (R)-2-(1-Aminobutyl)-6-chlorophenol serves as a lead compound for developing new pharmaceuticals. Its interaction with biological targets is crucial for understanding its pharmacological effects:

  • Cytochrome P450 Interaction : Studies suggest that this compound may influence drug metabolism through interactions with cytochrome P450 enzymes, potentially affecting the efficacy and toxicity of co-administered drugs.
  • Receptor Binding Studies : Investigations into its binding affinity to various receptors can elucidate its therapeutic potential.

Environmental Applications

The environmental impact of chlorinated phenolic compounds is significant. Research into (R)-2-(1-Aminobutyl)-6-chlorophenol includes:

  • Toxicity Assessments : Evaluating nephrotoxic effects and environmental persistence.
  • Biodegradation Studies : Understanding how this compound breaks down in different environmental conditions can inform risk assessments and remediation strategies.

Case Study 1: Antimicrobial Efficacy

A study conducted on similar chlorophenolic compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicate that (R)-2-(1-Aminobutyl)-6-chlorophenol could be developed into an effective antimicrobial agent.

Case Study 2: Pharmacokinetic Profiling

Research on the pharmacokinetics of related compounds revealed that structural modifications could enhance bioavailability and reduce toxicity. This insight is crucial for optimizing (R)-2-(1-Aminobutyl)-6-chlorophenol for therapeutic use .

Mechanism of Action

The mechanism of action of ®-2-(1-Aminobutyl)-6-chlorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds with target proteins, while the ®-1-aminobutyl group can interact with hydrophobic pockets, enhancing binding affinity. The chlorine atom may also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Structural Analogs with Halogen and Substituent Variations

Compounds such as 2-((benzyl(methyl)amino)methyl)-6-chlorophenol (3i) and its derivatives () share a phenol core with chloro/bromo substituents but differ in their side chains. Key comparisons include:

Property (R)-2-(1-Aminobutyl)-6-chlorophenol (Target) 3i (C15H17ClNO) 3h (C15H17BrNO)
Molecular Weight ~220–240 g/mol (estimated) 262.10 g/mol 306.05 g/mol
Substituent 6-Cl, (R)-aminobutyl 6-Cl, benzyl(methyl)amino 4-Br, benzyl(methyl)amino
Synthesis Yield N/A 72% 79%
Key Applications Asymmetric catalysis (inferred) Synthetic intermediates; potential biological activity Similar to 3i

Key Findings :

  • The target’s aminobutyl chain likely enhances stereoselectivity in catalysis compared to 3i’s benzyl group, which may introduce π-π interactions .

Chiral Aminophenols with Complex Side Chains

The compound 2,4-dichloro-6-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol () shares chiral centers and hydrogen-bonding motifs with the target:

Property Target Compound Compound
Chiral Centers 1 (R-configuration) 2 (R,R-configuration)
Hydrogen Bonding Potential O–H⋯N/N–H⋯Cl (inferred) O–H⋯N and N–H⋯Cl (confirmed)
Synthesis Yield N/A 82.7%
Applications Catalysis (theoretical) Catalytic testing in asymmetric synthesis

Key Findings :

  • Both compounds utilize intramolecular hydrogen bonding to stabilize conformations critical for enantioselectivity .

Simple Aminophenols (e.g., 2-Aminophenol)

Simpler analogs like 2-aminophenol () lack the aminobutyl chain and chloro substituents, leading to stark contrasts:

Property Target Compound 2-Aminophenol
Molecular Weight ~220–240 g/mol 109.13 g/mol
Solubility Likely lower due to hydrophobicity Freely soluble in hot water/alcohol
Applications Asymmetric synthesis Dye intermediates, chelating agents

Key Findings :

  • The target’s chloro and aminobutyl groups increase lipophilicity, making it less water-soluble but more suitable for organic-phase reactions.
  • The phenol group in both compounds provides acidity (pKa ~10), but the target’s substituents may modulate this property .

Aminobutanol Derivatives

Property Target Compound 2(R)-Aminobutanol
Functional Groups Phenol, amine, chloro Alcohol, amine
Chromatography Likely requires TLC/HPLC with polar phases Tested via TLC (silica gel, acetic acid mobile phase)
Applications Catalysis Pharmaceutical intermediates

Key Findings :

  • The target’s phenol group introduces UV activity and acidity, facilitating detection in chromatographic analyses compared to aminobutanol .

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